Atenolol-d7

Vue d'ensemble

Description

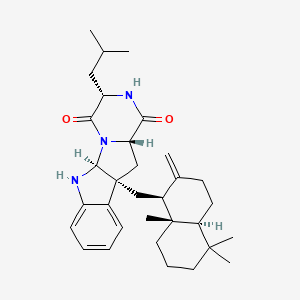

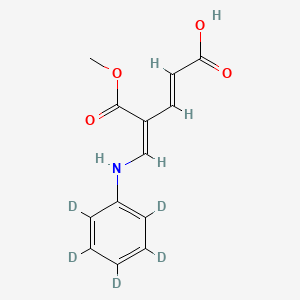

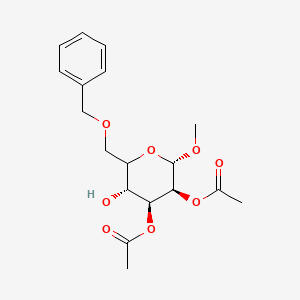

(±)-Atenolol-d7 is intended for use as an internal standard for the quantification of (±)-atenolol by GC- or LC-MS. (±)-Atenolol is an antagonist of the β1-adrenergic receptor (β1-AR; Ki = 1.14 µM). It is selective for β1-ARs over β2-ARs (Ki = 48.7 µM). (±)-Atenolol (200 mg/kg per day) delays the onset of hypertension in spontaneously hypertensive rats. Formulations containing atenolol have been used in the treatment of high blood pressure.

Mécanisme D'action

Target of Action

Atenolol-d7, like its parent compound Atenolol, is a synthetic beta-1 selective blocker . Its primary targets are the β1-adrenergic receptors, which are predominantly found in the heart and kidneys . These receptors play a crucial role in the regulation of heart rate, heart contractility, and renal renin release .

Mode of Action

This compound acts as an antagonist to sympathetic innervation and prevents increases in heart rate, electrical conductivity, and contractility in the heart due to increased release of norepinephrine from the peripheral nervous system . It selectively binds to the β1-adrenergic receptor as an antagonist up to a reported 26 fold more than β2 receptors .

Pharmacokinetics

This compound is expected to have similar pharmacokinetic properties to Atenolol. Atenolol is mainly excreted unchanged after use . It has a low passive permeability and minimal metabolism in the liver . The estimated clearance, volume of distribution, and half-life values for Atenolol are 6.44 μL/min, 687 μL, and 73.87 min respectively .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the cardiovascular system. By blocking the action of catecholamines on β1-adrenergic receptors, it reduces heart rate, decreases cardiac output, and lowers blood pressure . This makes it effective in the management of conditions such as hypertension and chronic angina .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain ions in the environment can affect the degradation and transformation of Atenolol . Additionally, factors such as pH and temperature can potentially impact the stability and activity of the compound .

Analyse Biochimique

Biochemical Properties

Atenolol-d7, like its parent compound Atenolol, is a hydrophilic beta-blocker . It interacts with beta-1 adrenergic receptors, which are proteins located primarily in the heart and kidneys . The interaction is characterized by the inhibition of these receptors, reducing the heart rate and workload .

Cellular Effects

This compound influences cell function by reducing the activity of beta-1 adrenergic receptors, thereby decreasing the heart rate and blood pressure . It also has the potential to produce fatigue, depression, and sleep disturbances such as nightmares or insomnia .

Molecular Mechanism

This compound works by blocking beta-1 adrenergic receptors in the heart, thus decreasing the heart rate and workload . This blocking action reduces the effects of adrenaline and noradrenaline, stress hormones that increase heart rate, blood pressure, and glucose levels .

Temporal Effects in Laboratory Settings

The pharmacodynamic effects of Atenolol, including beta-blocking and antihypertensive effects, last for at least 24 hours following oral doses of 50 or 100 mg . With intravenous administration, maximal reduction in exercise-related tachycardia occurs within 5 minutes .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, the ocular bioavailability of Atenolol was found to be 0.07% . If congestive heart failure develops in an animal receiving Atenolol, the dosage may need to be decreased .

Metabolic Pathways

This compound, like Atenolol, is predominantly eliminated via the kidneys, with only about 5% of the Atenolol metabolized by the liver . This suggests that this compound is involved in renal metabolic pathways.

Transport and Distribution

This compound is actively effluxed at the BBB, indicating that it is transported out of the brain more than it is transported into the brain . This suggests that this compound is distributed within the body via the circulatory system and is transported across cell membranes via active transport mechanisms .

Subcellular Localization

Given its hydrophilic nature and its interactions with beta-1 adrenergic receptors, it is likely that this compound is localized in the cytoplasm or at the cell membrane where these receptors are located .

Propriétés

IUPAC Name |

2-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/i1D3,2D3,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METKIMKYRPQLGS-SVMCCORHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101027977 | |

| Record name | Atenolol-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202864-50-3 | |

| Record name | 4-[2-Hydroxy-3-[[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]propoxy]benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1202864-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atenolol-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is Atenolol-d7 used in pharmaceutical analysis?

A1: this compound serves as an internal standard (IS) in analytical techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) []. Its similar chemical structure to Atenolol allows it to mimic the analyte's behavior during sample preparation and analysis. By comparing the signal of this compound to the signal of Atenolol in a sample, researchers can account for variations during these processes and obtain more accurate quantifications of Atenolol.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.